molecular formula C19H15BrN4O B5342096 3-(4-bromophenyl)-2-(methoxymethyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine

3-(4-bromophenyl)-2-(methoxymethyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5342096
M. Wt: 395.3 g/mol
InChI Key: WVYOMGIBNSDYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-2-(methoxymethyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that belongs to the class of pyrazolopyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery. It exhibits promising biological activities and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-(methoxymethyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of specific enzymes and signaling pathways that play a crucial role in cell proliferation and survival. It acts as a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as DNA repair, cell cycle regulation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent biochemical and physiological effects. It has been tested against various cancer cell lines and has shown promising results in inhibiting cell proliferation. It also exhibits anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-bromophenyl)-2-(methoxymethyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine in lab experiments include its potent biological activities, high yield and purity during synthesis, and its potential applications in drug discovery. However, its limitations include the need for further research to determine its toxicity, pharmacokinetics, and pharmacodynamics.

Future Directions

There are several future directions for research on 3-(4-bromophenyl)-2-(methoxymethyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine. These include exploring its potential applications in the treatment of various diseases such as cancer, inflammation, and microbial infections. Further research is also needed to determine its toxicity, pharmacokinetics, and pharmacodynamics, which will help in the development of safe and effective drugs. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective inhibitors of specific enzymes and signaling pathways.

Synthesis Methods

The synthesis of 3-(4-bromophenyl)-2-(methoxymethyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 4-bromoaniline, 4-pyridinecarboxaldehyde, and 2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain the desired product in high yield and purity.

Scientific Research Applications

3-(4-bromophenyl)-2-(methoxymethyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in drug discovery. It exhibits potent biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. It has been tested against various cancer cell lines and has shown promising results in inhibiting cell proliferation.

properties

IUPAC Name

3-(4-bromophenyl)-2-(methoxymethyl)-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O/c1-25-12-16-18(14-2-4-15(20)5-3-14)19-22-11-8-17(24(19)23-16)13-6-9-21-10-7-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYOMGIBNSDYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Br)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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